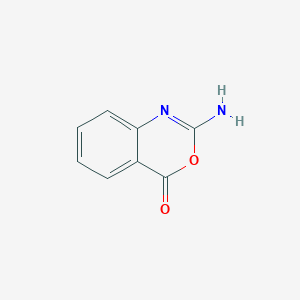

2-amino-4H-3,1-benzoxazin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-8-10-6-4-2-1-3-5(6)7(11)12-8/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPXNAAEYOJYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431437 | |

| Record name | 2-amino-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15607-11-1 | |

| Record name | 2-amino-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4H-3,1-benzoxazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 2 Amino 4h 3,1 Benzoxazin 4 One

Nucleophilic Ring Opening Reactions of the Oxazinone Moiety

The 4H-3,1-benzoxazin-4-one ring system is characterized by its susceptibility to nucleophilic attack, which leads to the opening of the oxazinone ring. This reactivity is a key feature, enabling its use as a building block for more complex heterocyclic compounds. researchgate.netuomosul.edu.iq The ring-opening is often followed by a subsequent cyclization step, providing a pathway to a diverse range of chemical structures. researchgate.net

Reactions with Sulfur-Containing Nucleophiles

The reactivity of the benzoxazinone (B8607429) ring is not limited to nitrogen nucleophiles. Sulfur-containing nucleophiles can also induce ring-opening reactions. Sulfur compounds are known to be potent nucleophiles. libretexts.orgyoutube.com For example, reaction with L-cysteine has been reported, demonstrating the interaction of the benzoxazinone core with sulfur-based functional groups. nih.gov The reaction with thiosemicarbazide (B42300) can lead to the formation of 3-thiourido-3(4H)-quinazolinone derivatives. raco.cat

Reactions with Carbon-Containing Nucleophiles

Reactions of 2-amino-4H-3,1-benzoxazin-4-one with carbon-based nucleophiles have also been explored, leading to interesting molecular transformations. semanticscholar.org For instance, the reaction with Grignard reagents can result in the formation of tertiary carbinols through the addition of two equivalents of the Grignard reagent to the carbonyl carbon, accompanied by the cleavage of the oxazinone ring. semanticscholar.org

Furthermore, under Friedel-Crafts conditions, the benzoxazinone can react with aromatic hydrocarbons. Depending on the steric bulk of the aromatic nucleophile, either one or two molecules of the aromatic compound can add to the molecule, leading to the formation of substituted benzophenone (B1666685) derivatives. semanticscholar.org In a different reaction pathway, treatment with malononitrile (B47326) in the presence of a base can lead to a ring transformation, yielding a quinoline (B57606) derivative. semanticscholar.org

Oxidative Transformations of this compound

Oxidative reactions of this compound and its precursors offer valuable routes for the synthesis and functionalization of this heterocyclic system. Palladium-catalyzed oxidative coupling represents a significant strategy for the construction of the 2-aminobenzoxazinone core. For instance, the aerobic oxidative coupling of anthranilic acids with isocyanides, catalyzed by palladium, directly yields 2-aminobenzoxazinones. nih.gov This method is notable for its efficiency, though it can be challenging due to potential decarboxylative side reactions and the susceptibility of the product to nucleophilic attack. nih.gov

Another approach involves a palladium-catalyzed carbonylative synthesis from 1-azido-2-iodobenzenes and amines under a carbon monoxide atmosphere, utilizing Pd/C as a catalyst. nih.gov This process is advantageous as it avoids the need for an external oxidant, with dinitrogen being the only byproduct. nih.gov Furthermore, a tandem azide-isocyanide coupling reaction of 2-functionalized aryl azides with isocyanides, followed by an intramolecular 6-exo-dig cyclization, provides access to a range of 2-alkylaminobenzoxazinones. mdpi.comnih.gov

Transition-metal-free oxidative methods have also been developed. An iodine-catalyzed oxidative cascade reaction between anthranilic acids and aldehydes, using oxone as the oxidant, furnishes 2-arylbenzoxazin-4-ones. nih.gov The reaction proceeds efficiently with various substituted anthranilic acids and aryl aldehydes. nih.gov

| Reaction Type | Substrates | Reagents/Catalyst | Product | Key Features | Reference |

| Palladium-Catalyzed Oxidative Coupling | Anthranilic acids, Isocyanides | Palladium catalyst, Aerobic conditions | 2-Aminobenzoxazinones | Direct synthesis of the core structure. | nih.gov |

| Palladium-Catalyzed Carbonylative Synthesis | 1-Azido-2-iodobenzenes, Amines | Pd/C, Carbon monoxide | 2-Aminobenzoxazinones | Avoids external oxidants. | nih.gov |

| Tandem Azide-Isocyanide Coupling | 2-Functionalized aryl azides, Isocyanides | Palladium catalyst | 2-Alkylaminobenzoxazinones | Sequential coupling and cyclization. | mdpi.comnih.gov |

| Iodine-Catalyzed Oxidative Cascade | Anthranilic acids, Aldehydes | I₂, Oxone | 2-Arylbenzoxazin-4-ones | Transition-metal-free conditions. | nih.gov |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the combined electronic effects of the oxygen atom and the acyl-amino moiety fused to the ring. The oxygen atom is an activating, ortho-, para-directing group, while the ring junction can be considered as an N-acyl group, which is deactivating and meta-directing.

Studies on related benzoxazinone systems provide insight into the expected regioselectivity. For instance, the electrophilic bromination of a substituted benzoxazinone with N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to proceed with high regioselectivity. nih.gov Theoretical analysis and experimental verification have demonstrated that the site of bromination can be predicted based on the electronic properties of the substituents on the aromatic ring. nih.gov

Nitration of related anilide structures, such as 1-alkoxy-2-acetylaminobenzenes, with nitric acid in sulfuric acid, has been reported to yield the 4-nitro derivative as the primary product. researchgate.net This suggests that in this compound, electrophilic attack is likely to occur at the positions para and ortho to the strongly activating ether-like oxygen atom, which are positions 6 and 8. The presence of the amino group at C2 would further influence the electron density and reactivity of the aromatic ring.

| Reaction Type | Reagent | Expected Position of Substitution | Rationale | Reference |

| Bromination | N-Bromosuccinimide (NBS) | Positions 6 and/or 8 | Ortho/para-directing effect of the ring oxygen. | nih.gov |

| Nitration | Nitric Acid/Sulfuric Acid | Position 6 and/or 8 | Ortho/para-directing effect of the ring oxygen, similar to related anilides. | researchgate.net |

Intramolecular C-H Activation and Ortho-Functionalizations

The this compound scaffold can undergo intramolecular C-H activation and subsequent ortho-functionalization, a powerful tool for the synthesis of more complex molecules. Palladium-catalyzed reactions have been particularly effective in this regard. For example, the denitrogenative Suzuki-Miyaura type cross-coupling of 1,2,3-benzotriazin-4(3H)-ones (which can be considered as precursors or analogues) with organoboronic acids leads to the formation of ortho-arylated and alkenylated benzamides. rsc.org This reaction is believed to proceed through a five-membered aza-palladacyclic intermediate. rsc.org

The benzoxazinone moiety itself can act as a directing group for C-H activation. Palladium-catalyzed tandem azide-isocyanide coupling reactions of aryl azides with isocyanides afford 2-alkylaminobenzoxazinones, demonstrating the utility of this scaffold in constructing functionalized heterocyclic systems. mdpi.comnih.gov

Furthermore, transition-metal-free approaches have been developed. For instance, an N-iodosuccinimide (NIS) mediated α-functionalization of the sp³ C-H bond of N-alkyl-N-aryl anthranilic acids leads to 1,2-dihydro-benzoxazin-4-ones through an oxidative C-O bond formation. nih.gov

| Reaction Type | Catalyst/Reagent | Reactants | Product | Key Feature | Reference |

| Denitrogenative Cross-Coupling | Palladium catalyst | 1,2,3-Benzotriazin-4(3H)-ones, Organoboronic acids | Ortho-arylated/alkenylated benzamides | Formation of a C-C bond at the ortho position. | rsc.org |

| Tandem Azide-Isocyanide Coupling | Palladium catalyst | Aryl azides, Isocyanides | 2-Alkylaminobenzoxazinones | Intramolecular cyclization following coupling. | mdpi.comnih.gov |

| Oxidative C-O Bond Formation | N-Iodosuccinimide (NIS) | N-Alkyl-N-aryl anthranilic acids | 1,2-Dihydro-benzoxazin-4-ones | Transition-metal-free C-H functionalization. | nih.gov |

Photochemical Reactivity of this compound Analogues

The photochemical behavior of this compound is not extensively documented, but the reactivity of analogous structures, particularly enones, suggests potential for photochemical rearrangements. baranlab.org The benzoxazinone core contains a conjugated system that can absorb UV light, leading to excited states that can undergo various transformations.

For instance, dienones and aliphatic enones are known to undergo Type A rearrangements upon photoirradiation. baranlab.org These rearrangements typically involve n-π* excitation followed by intersystem crossing to a triplet state, leading to bond formations and cleavages that result in a rearranged molecular skeleton. baranlab.org While the specific pathways for this compound would depend on the substitution pattern and reaction conditions, the potential for such photochemical transformations exists.

| Reaction Type | Conditions | Potential Transformation | Basis for Prediction | Reference |

| Photochemical Rearrangement | UV irradiation | Skeletal rearrangement | Analogy to the photochemical reactivity of enones (Type A rearrangement). | baranlab.org |

Structure Activity Relationship Sar Studies and Design of 2 Amino 4h 3,1 Benzoxazin 4 One Derivatives

Influence of Substituent Effects on Chemical and Biological Profiles

SAR studies have systematically investigated how different functional groups at specific positions on the benzoxazinone (B8607429) core influence its interactions with biological targets.

The substituent at the 2-position of the 4H-3,1-benzoxazin-4-one ring plays a pivotal role in determining the molecule's binding orientation and potency. Research has shown that introducing substituents at this position can enhance hydrolytic stability and inhibitory activity. researchgate.net For instance, the introduction of an aromatic moiety in the 2-substituent has led to strong inhibition of enzymes like chymase and cathepsin G. researchgate.net

In a study focused on cathepsin G inhibitors, a derivative with a furan-2-yl group at position 2 (Inhibitor 2) was identified as the most potent, with an IC50 value of 0.84 ± 0.11 μM. nih.gov Molecular docking studies suggest that the furan (B31954) ring's oxygen atom forms a crucial hydrogen bond with Ser181 in the enzyme's active site, a feature not observed with other substituents. nih.gov This highlights the importance of a five-membered ring with a heteroatom at the ortho position for optimal interaction within the S1 subsite of the target enzyme. nih.gov

The table below summarizes the inhibitory activity of various 2-substituted 4H-3,1-benzoxazin-4-one derivatives against Cathepsin G. nih.gov

| Inhibitor | 2-Substituent | IC50 (μM) |

| 1 | Phenyl | >50 |

| 2 | Furan-2-yl | 0.84 ± 0.11 |

| 3 | Thiophen-2-yl | 5.5 ± 0.6 |

| 4 | Pyridin-2-yl | 2.5 ± 0.3 |

| 5 | Pyridin-3-yl | 3.1 ± 0.4 |

Data sourced from a study on Cathepsin G inhibitors. nih.gov

Furthermore, work on C1r serine protease inhibitors demonstrated that 2-amino substituted benzoxazinones showed improved potency and selectivity. nih.gov Specifically, the introduction of an N-benzyl-N-methylamino group at position 2 resulted in a derivative with a Ki value of 11 nM against chymase. researchgate.net

Modifications to the benzene (B151609) ring of the benzoxazinone core, particularly at positions 6 and 7, offer another avenue for optimizing biological activity. Studies suggest that introducing substituents at these positions could further enhance the inhibitory potency of derivatives. nih.gov

For example, in the context of chymase inhibitors, a methyl group at the 6-position of 2-(N-benzyl-N-methylamino)-4H-3,1-benzoxazin-4-one led to a derivative with a Ki value of 17 nM, indicating that even small alkyl groups can influence activity. researchgate.net Similarly, research on C1r protease inhibitors found that a chloro group at position 7, as seen in 7-chloro-2-[(2-iodophenyl)-amino]benz[d] researchgate.netnih.govoxazin-4-one, improved potency compared to the parent compound. nih.gov A methyl group at the same position also conferred enhanced activity. nih.gov

The electronic nature of substituents on the aromatic ring can also influence reaction pathways. Electron-donating groups tend to favor the formation of benzoxazine-4-ones, while electron-withdrawing groups can lead to dihydro intermediates due to the reduced availability of lone pair electrons on the N1 atom, which are necessary for the final elimination step in certain synthetic routes. mdpi.com

Rational Design of Novel Derivatives

Building on SAR insights, researchers have employed rational design strategies to create novel derivatives with enhanced properties, often involving the construction of more complex molecular architectures.

The synthesis of derivatives incorporating fused heterocyclic systems is a key strategy for exploring new chemical space and biological activities. For instance, benzoxazinones have been used as precursors for a variety of heterocyclic compounds. researchgate.net One approach involves the intramolecular C-O cyclization of ortho-functionalized anthranilic acids to prepare 5H-pyrrolo[1,2-a] researchgate.netnih.govbenzoxazinones. nih.gov

Another strategy involves the incorporation of complex side chains. A notable example is the synthesis of 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one, which introduces a bulky, planar phthaloyl group. mdpi.com Furthermore, the introduction of a 1,2,3-triazole moiety into 2H-1,4-benzoxazin-3(4H)-one derivatives has been explored to develop compounds with anti-inflammatory properties. mpu.edu.mo

A significant application of 2-amino-4H-3,1-benzoxazin-4-one and its derivatives is their role as versatile intermediates in the synthesis of quinazolinones, a class of compounds with extensive pharmacological importance. researchgate.netnih.govuomosul.edu.iq The benzoxazinone ring can undergo transformation upon reaction with various nucleophiles.

The reaction of 2-substituted-4H-3,1-benzoxazin-4-ones with nitrogen nucleophiles like ammonium (B1175870) acetate (B1210297) or primary amines leads to the corresponding quinazolinone derivatives. raco.cat For example, a benzoxazinone bearing a chalcone (B49325) moiety at position 2 can be converted to 3-substituted-4(3H)-quinazolinones upon treatment with amines. raco.cat Similarly, reaction with thiosemicarbazide (B42300) yields a 3-thiourido-3(4H)-quinazolinone derivative, and reaction with hydroxylamine (B1172632) hydrochloride can furnish a 3-hydroxy-2-isooxazoline-5-yl-4(3H)-quinazolinone. raco.cat

The general transformation is outlined in the scheme below: 2-Substituted-4H-3,1-benzoxazin-4-one + R-NH₂ → 2,3-Disubstituted-4(3H)-quinazolinone

This ring transformation is a cornerstone in the synthesis of quinazoline-based drugs and has been pivotal in developing compounds for various therapeutic areas, including oncology. nih.gov

High-Throughput Screening in Derivative Discovery

High-Throughput Screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel hits. mdpi.com This technology has been successfully applied to the discovery of this compound derivatives.

In a notable study targeting gastric cancer, a diversity-based high-throughput virtual screening (D-HTVS) of the ChemBridge small molecule library was conducted against EGFR and HER2 kinases. nih.govresearchgate.net This computational approach identified a promising hit, 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (referred to as C3), which exhibited a strong binding affinity for both enzymes. nih.govresearchgate.net

Subsequent in vitro assays confirmed the computational predictions. The identified compound, C3, demonstrated potent dual inhibitory activity with the following characteristics: nih.govresearchgate.net

| Target/Cell Line | IC50 / GI50 (nM) |

| EGFR Kinase | 37.24 |

| HER2 Kinase | 45.83 |

| KATOIII Cells | 84.76 |

| Snu-5 Cells | 48.26 |

Data sourced from a high-throughput screening study for EGFR/HER2 dual inhibitors. nih.govresearchgate.net

This successful application of HTS demonstrates its power in identifying complex benzoxazinone derivatives with specific biological activities from vast chemical libraries, accelerating the lead discovery process. nih.govresearchgate.net

Biological Activities and Mechanistic Investigations of 2 Amino 4h 3,1 Benzoxazin 4 One and Its Analogues

Enzyme Inhibitory Mechanisms

The inhibitory activity of 2-amino-4H-3,1-benzoxazin-4-one and its derivatives is primarily centered on their interaction with a class of enzymes known as serine hydrolases. These enzymes are characterized by the presence of a highly reactive serine residue within their active site, which plays a crucial role in their catalytic function.

Serine Hydrolase Inhibition and Acyl-Enzyme Formation

Derivatives of 4H-3,1-benzoxazin-4-one function as sophisticated inhibitors of serine hydrolases, operating through a mechanism that involves the formation of a stable acyl-enzyme intermediate. mdpi.com This process effectively acts as a "suicide" or "alternate" substrate mechanism. The enzyme's active site serine attacks the electrophilic carbonyl carbon at position 4 of the benzoxazinone (B8607429) ring, leading to the cleavage of the heterocyclic ring. mdpi.com This reaction results in the formation of a covalent bond between the enzyme and the inhibitor, creating an acyl-enzyme complex. mdpi.comnih.govnih.gov The stability of this complex, characterized by a slow deacylation rate, effectively sequesters the enzyme, preventing it from catalyzing its normal physiological reactions. mdpi.com The potency and duration of inhibition are therefore determined by the rates of both acylation (the initial binding and ring-opening) and deacylation (the eventual hydrolysis and release of the enzyme). nih.govnih.gov

Cathepsin G, a serine protease found in the azurophilic granules of neutrophils, is a notable target for inhibition by 4H-3,1-benzoxazin-4-one derivatives. nih.govnih.govbenthamdirect.com These compounds function as acyl-enzyme inhibitors of Cathepsin G. nih.govnih.gov The inhibition process involves the initial formation of a noncovalent enzyme-inhibitor complex, followed by the acylation of the active site Serine-195. nih.gov

Kinetic studies have been performed to determine the parameters for both the acylation and deacylation steps. nih.gov For instance, the reaction between Cathepsin G and 2-benzylamino-4H-3,1-benzoxazin-4-one results in an acyl-enzyme intermediate that undergoes a partitioned deacylation, yielding both 2-(3-benzylureido)benzoic acid and 3-benzylquinazoline-2,4-(1H,3H)-dione. nih.gov

The substitution pattern on the benzoxazinone ring significantly influences inhibitory potency. Introducing an aryl group into the 2-substituent or a methyl group at the 6-position can lead to compounds with Ki values in the nanomolar range, demonstrating a stronger potency than many other synthetic Cathepsin G inhibitors. nih.gov A recent study identified a derivative, referred to as inhibitor 2, with a furan-2-yl substituent at position 2, as the most potent in a small library, exhibiting an IC50 value of 0.84 µM and significant selectivity over other serine proteases like thrombin. benthamdirect.comresearchgate.netnih.gov Docking studies suggest the furan (B31954) ring provides unique hydrogen-bond interactions within the enzyme's active site. nih.gov

Table 1: Inhibition of Cathepsin G by Substituted 4H-3,1-benzoxazin-4-one Derivatives

| Inhibitor | Substituent at Position 2 | IC50 (µM) benthamdirect.com |

|---|---|---|

| 1 | Phenyl | 1.25 ± 0.15 |

| 2 | Furan-2-yl | 0.84 ± 0.11 |

| 3 | Thiophen-2-yl | 5.50 ± 0.41 |

| 4 | Pyridin-2-yl | 1.30 ± 0.13 |

| 5 | Pyridin-3-yl | 2.50 ± 0.24 |

Data sourced from reference benthamdirect.com.

Bovine chymotrypsin (B1334515) is another serine protease that is effectively inhibited by 4H-3,1-benzoxazin-4-ones through an acyl-enzyme mechanism. nih.gov The structural features that enhance Cathepsin G inhibition, such as a 6-methyl substitution or the introduction of an aromatic moiety at the 2-position, also tend to increase the acylation rate for chymotrypsin. nih.govresearchgate.net

A series of 2-(N-benzyl-N-methylamino)-4H-3,1-benzoxazin-4-ones were evaluated as potent inhibitors of chymotrypsin. researchgate.net These compounds form stable acyl-enzymes, and their inhibitory constants (Ki) and the half-lives (t½) of these complexes have been determined, highlighting the prolonged nature of the inhibition. For example, 2-(N-benzyl-N-methylamino)-4H-3,1-benzoxazin-4-one exhibits a Ki of 11 nM against bovine chymotrypsin. researchgate.net

Table 2: Inhibition of Bovine Chymotrypsin by 2-sec-Amino-4H-3,1-benzoxazin-4-one Analogues

| Compound | Substituent at C-2 | Ki (nM) researchgate.net | Acyl-Enzyme Half-life (t½, min) researchgate.net |

|---|---|---|---|

| 32 | N-benzyl-N-methylamino | 11 | 53 |

| 33 | N-benzyl-N-methylamino (with 6-methyl) | 17 | 25 |

Data sourced from reference researchgate.net.

Human Leukocyte Elastase (HLE), a serine protease implicated in inflammatory diseases, is a primary target for inhibition by 4H-3,1-benzoxazin-4-ones. nih.govnih.gov These compounds act as alternate substrate inhibitors, forming acyl-enzyme intermediates during catalysis. nih.govresearchgate.net An extensive study involving 175 different benzoxazinones has elucidated the structure-activity relationships governing their potency against HLE. nih.gov

The inhibition constants (Ki), acylation rates (kon), and deacylation rates (koff) vary significantly depending on the substituents on the benzoxazinone core. nih.gov Key findings from this research indicate that:

R5 alkyl groups enhance potency by inhibiting the deacylation of the acyl-enzyme. nih.gov

Small alkyl substituents linked via heteroatoms to C2 enhance the acylation rate and limit deacylation. nih.gov

Strongly electron-donating groups at C7 stabilize the benzoxazinone ring against nucleophilic attack, increasing chemical stability. nih.gov

Substitution at R6 is highly unfavorable for inhibitory activity. nih.gov

This has led to the design of highly potent and chemically stable HLE inhibitors, with some compounds like 2-ethoxy-5-ethylbenzoxazinone achieving Ki values in the picomolar range (42 pM). nih.gov Furthermore, specific derivatives such as TEI-5624 and TEI-6344 have demonstrated strong and highly specific inhibition of HLE with Ki values of 6.91 nM and 16.3 nM, respectively. nih.gov The mechanism is confirmed to be slow-binding, involving the acylation of the enzyme. acs.org

Table 3: Potent HLE Inhibitors and their Kinetic Parameters

| Compound | Structure Description | Ki | Reference |

|---|---|---|---|

| TEI-5624 | 7-(4-Chlorophenylsulfonyl-L-glutanyl)amino-5-methyl-2-isopropylamino-4H-3,1-benzoxazin-4-one | 6.91 nM | nih.gov |

| TEI-6344 | 7-(4-Chlorophenylsulfonyl-L-lysyl)amino-5-methyl-2-isopropylamino-4H-3,1-benzoxazin-4-one | 16.3 nM | nih.gov |

| 38 | 2-Ethoxy-5-ethylbenzoxazinone | 42 pM | nih.gov |

The complement enzyme C1r is a crucial serine protease that initiates the classical pathway of the complement system, a key component of the innate immune response. nih.govbohrium.com Overactivation of this pathway is implicated in inflammatory conditions. bohrium.com A series of 2-amino-4H-3,1-benzoxazin-4-ones have been synthesized and assessed as inhibitors of C1r. nih.govcapes.gov.br

These compounds demonstrate time-dependent inhibition of C1r, consistent with the acyl-enzyme formation mechanism observed with other serine proteases. bohrium.com The stability and potency of these inhibitors are highly dependent on the nature of the substituent at the 2-position. bohrium.com For example, compounds like 7-chloro-2-[(2-iodophenyl)-amino]benz[d] nih.govbohrium.comoxazin-4-one and 7-methyl-2-[(2-iodophenyl)amino]benz[d] nih.govbohrium.comoxazin-4-one show improved potency over reference compounds and enhanced selectivity for C1r compared to the related serine protease, trypsin. nih.govcapes.gov.br Additionally, 2-sulfonyl-4H-3,1-benzoxazinone derivatives have also been prepared and shown to inhibit C1r, with some demonstrating selectivity over trypsin. nih.gov

Thrombin is a key serine protease that plays a central role in the blood coagulation cascade. While less extensively documented than for other proteases, 2-amino-substituted 4H-3,1-benzoxazin-4-ones are recognized as inhibitors of thrombin. mdpi.com The mechanism of inhibition is presumed to follow the same pathway as with other serine proteases, involving the formation of a covalent acyl-enzyme complex that inactivates the enzyme. mdpi.comsemanticscholar.org

While specific kinetic data for the acylation and deacylation of thrombin by 2-amino-4H-3,1-benzoxazin-4-ones are not detailed in the provided literature, related heterocyclic structures have been developed as covalent thrombin inhibitors that operate via a "serine-trapping" mechanism, which is functionally identical to the formation of a stable acyl-enzyme. semanticscholar.org For example, certain pyrazole-based inhibitors have been shown to transfer their acyl moiety to the catalytic Serine-195 of thrombin. semanticscholar.org This supports the mechanistic pathway for benzoxazinone-based inhibition of this critical enzyme.

Antimicrobial Spectrum and Potency

Derivatives of the 3,1-benzoxazin-4-one core have been synthesized and evaluated for their antimicrobial properties against a range of bacterial strains.

Several studies have demonstrated the activity of 2-aryl-4H-3,1-benzoxazin-4-one derivatives against Gram-positive bacteria. researchgate.net For example, 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one showed significant antibacterial activity against Bacillus subtilis. researchgate.net Conversely, 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one exhibited weak activity against Staphylococcus aureus. researchgate.net In another study, various 1,4-benzoxazin-3-one derivatives containing propanolamine (B44665) groups demonstrated good antibacterial activity. rsc.org

The antibacterial activity of 2-aryl-4H-3,1-benzoxazin-4-one derivatives has also been assessed against Gram-negative bacteria. researchgate.net Notably, 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one displayed significant activity against Shigella flexneri, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. researchgate.net Furthermore, 1,4-benzoxazin-3-one derivatives with propanolamine groups have shown efficacy against phytopathogenic bacteria such as Pseudomonas syringae pv. actinidiae, Xanthomonas axonopodis pv. citri, and Xanthomonas oryzae pv. oryzae. rsc.org One particular derivative, 4n, exhibited superior in vitro EC50 values against these strains compared to the commercial antibiotics bismerthiazol (B1226852) and thiodiazole copper. rsc.org Scanning electron microscopy of Xanthomonas oryzae pv. oryzae treated with this compound revealed significant damage to the bacterial cell wall, suggesting this as a likely mechanism of its antimicrobial action. rsc.org

Table 2: Antibacterial Activity of 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives

| Compound Name | Gram-Positive Strain | Activity | Gram-Negative Strain(s) | Activity |

|---|---|---|---|---|

| 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | Bacillus subtilis | Significant | - | - |

| 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one | Staphylococcus aureus | Weak | - | - |

| 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one | - | - | Shigella flexneri, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi | Significant |

Antifungal Activity Against Pathogenic Fungi

Derivatives of the this compound core structure have been the subject of extensive research for their potential as antifungal agents against a variety of pathogenic fungi. These compounds have shown promise in combating infections that affect both plants and humans.

A notable example is 2-methyl-3,1-(4H)-benzoxazin-4-one, which has been formulated into a wettable powder and demonstrated efficacy against the soil-borne pathogens Sclerotium rolfsii and Rhizoctonia solani. eg.net The formulation was found to significantly enhance the active ingredient's effectiveness. eg.net

Furthermore, a series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones were synthesized and screened for their in vitro antifungal activity against seven phytopathogenic fungi: Botrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, Phoma betae, Fusarium culmorum, Fusarium oxysporum, and Alternaria alternata. nih.gov Several of these derivatives displayed moderate to good antifungal activity at a concentration of 200 mg L⁻¹. nih.gov The most potent among them were 2-ethyl-2H-1,4-benzoxazin-3(4H)-one, 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one, which all completely inhibited the mycelial growth of the tested fungi at this concentration. nih.gov Further testing at lower concentrations revealed that the N-acetyl derivative completely inhibited the growth of F. culmorum, P. cactorum, and R. solani at 100 mg L⁻¹. nih.gov

In another study, novel 1,4-benzoxazin-3-one derivatives incorporating an acylhydrazone moiety were designed and evaluated for their in vitro fungicidal activities against five plant pathogenic fungi. nih.gov Some of these compounds exhibited moderate to good activity against Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt. nih.gov Specifically, compounds 5L and 5o showed significant inhibition against G. zeae with EC50 values of 20.06 and 23.17 μg/ml, respectively. nih.gov Compound 5q was effective against P. sasakii with an EC50 of 26.66 μg/ml, while compound 5r displayed an EC50 of 15.37 μg/ml against P. infestans. nih.gov

Additionally, 2H-1,4-benzoxazin-3(4H)-one analogues linked with a 1,2,3-triazole moiety have been synthesized and tested against the plant-pathogenic fungi Rhizoctonia cerealis and Colletotrichum capsici. znaturforsch.com One compound, in particular, demonstrated significant growth inhibitory activity against both fungal species. znaturforsch.com

| Compound/Analogue | Fungal Species | Activity Metric | Result |

|---|---|---|---|

| 2-methyl-3,1-(4H)-benzoxazin-4-one formulation | Sclerotium rolfsii | EC50 | Increased effectiveness by 37.6% over active ingredient alone eg.net |

| 2-methyl-3,1-(4H)-benzoxazin-4-one formulation | Rhizoctonia solani | EC50 | Increased effectiveness by 100% over active ingredient alone eg.net |

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | 7 phytopathogenic fungi | Inhibition | Complete inhibition at 200 mg L⁻¹ nih.gov |

| 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | 7 phytopathogenic fungi | Inhibition | Complete inhibition at 200 mg L⁻¹ nih.gov |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | 7 phytopathogenic fungi | Inhibition | Complete inhibition at 200 mg L⁻¹ nih.gov |

| Compound 5L (acylhydrazone derivative) | Gibberella zeae | EC50 | 20.06 μg/ml nih.gov |

| Compound 5o (acylhydrazone derivative) | Gibberella zeae | EC50 | 23.17 μg/ml nih.gov |

| Compound 5q (acylhydrazone derivative) | Pellicularia sasakii | EC50 | 26.66 μg/ml nih.gov |

| Compound 5r (acylhydrazone derivative) | Phytophthora infestans | EC50 | 15.37 μg/ml nih.gov |

Anticancer Activities and Cellular Mechanisms

The this compound scaffold and its analogues have demonstrated significant potential as anticancer agents, with various derivatives exhibiting cytotoxicity against a range of human cancer cell lines.

A series of 2H-benzo[b] nih.govmongoliajol.infooxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were synthesized and evaluated for their anticancer activity against several human cancer cell lines, including A549 (lung), Huh7 (liver), MCF-7 (breast), HCT-116 (colon), and SKOV3 (ovary). nih.gov These compounds showed the most potent activity against the A549 cell line. nih.gov Among the synthesized compounds, 14b and 14c displayed the strongest inhibitory effects with IC50 values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively. nih.gov

In a different study, new 2-aryl-4H-3,1-benzothiazines, a related class of compounds, were synthesized and their in vitro cytotoxicity was determined against four human cancer cell lines. nih.gov Some of these compounds exhibited more beneficial antiproliferative properties than the standard chemotherapy drug cisplatin. nih.gov

| Compound/Analogue | Cancer Cell Line | Activity Metric | Result |

|---|---|---|---|

| Compound 14b (2H-benzo[b] nih.govmongoliajol.infooxazin-3(4H)-one derivative) | A549 (Lung) | IC50 | 7.59 ± 0.31 μM nih.gov |

| Compound 14c (2H-benzo[b] nih.govmongoliajol.infooxazin-3(4H)-one derivative) | A549 (Lung) | IC50 | 18.52 ± 0.59 μM nih.gov |

| Compound 6 (1,4-benzoxazinone scaffold) | HeLa | IC50 | 1.35 μM nih.gov |

| Compound 6 (1,4-benzoxazinone scaffold) | A549 | IC50 | 1.22 μM nih.gov |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12 | MDA-MB-468 (Breast) | Growth Percentage | 10.72% univ.kiev.ua |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12 | MCF7 (Breast) | Growth Percentage | 26.62% univ.kiev.ua |

Mechanistic studies have begun to unravel how these compounds exert their anticancer effects at the molecular level. For instance, the highly active 2H-benzo[b] nih.govmongoliajol.infooxazin-3(4H)-one derivatives, compounds 14b and 14c, are believed to induce DNA damage, which may be a key component of their anticancer mechanism. nih.gov

Furthermore, novel 4H-benzo[g] nih.govnih.govnih.govtriazolo[5,1-c] nih.govmongoliajol.infooxazocines have been synthesized and shown to possess DNA binding affinity through various analytical techniques including UV-visible spectroscopy, fluorescence titration, and viscosity studies. nih.gov These compounds were also found to inhibit the cleavage of pBR322 plasmid DNA by the restriction enzyme BamH1, suggesting a direct interaction with DNA. nih.gov

A primary mechanism through which many anticancer agents eliminate cancer cells is the induction of apoptosis, or programmed cell death. Several analogues of this compound have been shown to be potent inducers of apoptosis in various cancer cell lines.

Flow cytometry analysis confirmed that the 2H-benzo[b] nih.govmongoliajol.infooxazin-3(4H)-one derivatives 14b and 14c induce significant apoptosis in cancer cells. nih.gov Further investigations revealed that these compounds elevate the levels of reactive oxygen species (ROS), which can contribute to the apoptotic process. nih.gov

The aforementioned 4H-benzo[g] nih.govnih.govnih.govtriazolo[5,1-c] nih.govmongoliajol.infooxazocines were also found to induce apoptosis and inhibit the cell cycle at the G2/M phase in cancer cells. nih.gov

Antiviral Properties

The antiviral potential of this compound and its analogues is an emerging area of research. While data on the specific parent compound is limited, studies on closely related structures have shown promising results.

One such analogue, 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one (Phx-1), has demonstrated antiviral activity against poliovirus. researchgate.netnih.gov This compound was found to inhibit the proliferation of poliovirus in Vero cells at concentrations ranging from 0.25 to 2 μg/ml, with maximal activity observed at 1 μg/ml. nih.gov Interestingly, the antiviral effect appears to be mediated through an action on the host cells rather than direct inactivation of the virus particles. researchgate.net

Anti-inflammatory Response Modulation

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Analogues of this compound have been investigated for their ability to modulate inflammatory responses.

A series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety were found to exhibit significant anti-inflammatory activity in lipopolysaccharide (LPS)-induced BV-2 microglial cells. nih.govnih.gov These compounds effectively reduced the production of nitric oxide (NO) and decreased the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govnih.gov The mechanism of action involves the downregulation of the inflammation-related enzymes iNOS and COX-2. nih.gov Furthermore, these derivatives were shown to activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense, and to reduce LPS-induced ROS production. nih.govnih.gov

In another approach, benzoxazinone derivatives were synthesized from commercially available nonsteroidal anti-inflammatory drugs (NSAIDs). mongoliajol.infomongoliajol.info One such compound, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] nih.govnih.govoxazin-4-one, which is a conjugate of diclofenac (B195802) and benzoxazinone, demonstrated significant anti-inflammatory activity, causing a 62.61% inhibition of rat paw edema. mongoliajol.infomongoliajol.info

| Compound/Analogue | Model | Effect | Result |

|---|---|---|---|

| 2H-1,4-benzoxazin-3(4H)-one derivatives (e2, e16, e20) | LPS-induced BV-2 cells | Inhibition of NO production | Significant reduction nih.govnih.gov |

| 2H-1,4-benzoxazin-3(4H)-one derivatives (e2, e16, e20) | LPS-induced BV-2 cells | Downregulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Significant decrease in transcription levels nih.govnih.gov |

| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] nih.govnih.govoxazin-4-one | Carrageenan-induced rat paw edema | Inhibition of edema | 62.61% inhibition mongoliajol.infomongoliajol.info |

Herbicidal Effects and Plant Hormone Mimicry

In the field of agriculture, derivatives of this compound have been explored for their herbicidal properties. A series of 4H-3,1-benzoxazin-4-ones with phenoxymethyl (B101242) substituents were rationally designed and synthesized. nih.gov When evaluated for their herbicidal activity against the model plants barnyard grass (a monocot) and rape (a dicot), most of the synthesized compounds displayed high levels of phytotoxicity. nih.gov

Analysis of the active substructure and the inhibitory phenotype suggested that these compounds could be classified as plant hormone inhibitors. nih.gov A docking study with several representative compounds and the hormone receptor TIR1 revealed a favorable conformational match in the active site. nih.gov This suggests that these compounds may act as potential lead hits targeting this receptor, thereby mimicking or interfering with plant hormone signaling pathways to exert their herbicidal effects. nih.gov

Other Biological Activities

Beyond their primary applications, this compound and its analogues have been investigated for a variety of other biological effects, demonstrating the versatility of this chemical scaffold. mdpi.com Research has explored their potential as inhibitors of specific enzymes involved in inflammation and cellular processes, as well as their antimicrobial and anticancer properties. mdpi.comresearchgate.net

Serine Protease Inhibition

A series of 2-amino-4H-3,1-benzoxazin-4-ones has been synthesized and assessed for their ability to inhibit the complement enzyme C1r. bohrium.com C1r is a serine protease that plays a critical role in the initiation of the classical complement cascade, a component of the innate immune system implicated in the inflammatory processes of conditions like Alzheimer's disease. bohrium.com The inhibition of C1r by these benzoxazinone derivatives was found to be time-dependent. bohrium.com

The structure of the benzoxazinone core significantly influences both the inhibitory activity and the chemical stability of the compounds. bohrium.com Modifications at the 2-position of the benzoxazinone ring, as well as substitutions on the benzene (B151609) ring, have been shown to impact enzymatic inhibition. bohrium.com For instance, certain 2-o-chloroanilino derivatives were identified as potent and stable inhibitors of C1r. bohrium.com In a related study, benzenesulfonamide (B165840) derivatives of 2-substituted 4H-3,1-benzoxazin-4-ones were also prepared and found to inhibit C1r protease, with several compounds demonstrating selectivity for C1r over the related serine protease, trypsin. nih.gov

Table 1: C1r Protease Inhibition by this compound Analogues

| Compound Class | Target Enzyme | Key Findings |

| 2-Amino-4H-3,1-benzoxazin-4-ones | Complement C1r | Time-dependent inhibition; activity and stability affected by substitutions at the 2-position and on the benzene ring. bohrium.com |

| 2-o-Chloroanilino derivatives | Complement C1r | Identified as potent and stable inhibitors. bohrium.com |

| Benzenesulfonamide derivatives | Complement C1r | In vitro inhibition; selective for C1r over trypsin. nih.gov |

The 4H-3,1-benzoxazin-4-one scaffold has been explored for its potential to inhibit Cathepsin G (CatG), a cationic serine protease. nih.gov In one study, a small library of C2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized and evaluated. nih.gov Among the tested molecules, a derivative featuring a furan ring at the C2-position (Inhibitor 2) emerged as the most potent and selective inhibitor of CatG, with an IC50 value of 0.84 μM. nih.gov This compound showed significant selectivity over other serine proteases such as thrombin, factor XIa, factor XIIa, and kallikrein. nih.gov Molecular modeling suggests that the oxygen atom of the furan ring forms a crucial hydrogen-bond interaction with the amino acid Ser181 in the active site of CatG, which may account for its specific binding orientation. nih.gov

Table 2: Cathepsin G Inhibition by a 2-Substituted 4H-3,1-benzoxazin-4-one Derivative

| Compound | Target Enzyme | IC50 | Key Structural Feature |

| Inhibitor 2 | Cathepsin G | 0.84 μM | Furan ring at C2-position. nih.gov |

Substituted benzoxazinone derivatives have also been identified as a class of inhibitors for human leukocyte elastase, another serine protease. researchgate.net

Anti-inflammatory and Analgesic Activities

Researchers have synthesized novel benzoxazin-4-one derivatives from established nonsteroidal anti-inflammatory drugs (NSAIDs) to evaluate their potential as anti-inflammatory and analgesic agents. researchgate.netmongoliajol.info In one such study, a derivative synthesized from diclofenac, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] bohrium.commongoliajol.infooxazin-4-one (compound 3d), demonstrated noteworthy anti-inflammatory and analgesic effects in animal models. researchgate.netmongoliajol.infomongoliajol.info This compound achieved a 62.61% inhibition of rat paw edema and provided 62.36% protection in acetic acid-induced writhing tests. researchgate.netmongoliajol.infomongoliajol.info Another derivative, N-(1-(6,8-Dibromo-4-oxo-4H- benzo[d] bohrium.commongoliajol.info-oxazine-2-yl)-2-phenylvinyl) benzamide, showed comparable anti-inflammatory activity, with an 87.12% inhibition of rat paw edema. mongoliajol.info

Furthermore, derivatives of the isomeric 2H-1,4-benzoxazin-3(4H)-one scaffold, when modified with a 1,2,3-triazole moiety, have exhibited anti-inflammatory properties in lipopolysaccharide (LPS)-induced microglial cells. nih.gov These compounds were found to downregulate the expression of inflammatory enzymes such as iNOS and COX-2 and to activate the protective Nrf2-HO-1 signaling pathway. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Selected Benzoxazin-4-one Derivatives

| Compound | Parent Drug | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Protection) |

| 3d : 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] bohrium.commongoliajol.infooxazin-4-one | Diclofenac | 62.61. researchgate.netmongoliajol.info | 62.36. researchgate.netmongoliajol.info |

| N-(1-(6,8-Dibromo-4-oxo-4H- benzo[d] bohrium.commongoliajol.info-oxazine-2-yl)-2-phenylvinyl) benzamide | Not Applicable | 87.12. mongoliajol.info | Not Reported |

Anticancer Activity

The cytotoxic potential of 2-aryl-4H-3,1-benzoxazin-4-ones has been investigated against cancer cell lines. nih.gov In a screening of eight related compounds, two demonstrated significant cytotoxicity in P388 leukemia cells. nih.gov A nitrobenzoxazin-4-one derivative (compound 10) was particularly effective, with an ID50 of 8.9 μM, and was also found to inhibit porcine pancreatic elastase. nih.gov Another 2-aryl derivative (compound 3) showed good cytotoxicity with an ID50 of 9.9 μM. nih.gov

Table 4: Cytotoxicity of Selected 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives against P388 Cells

| Compound | Description | ID50 (µM) |

| Compound 3 | 2-aryl-4H-3,1-benzoxazin-4-one | 9.9. nih.gov |

| Compound 10 | nitrobenzoxazin-4-one | 8.9. nih.gov |

Antimicrobial Activity

The 4H-3,1-benzoxazin-4-one scaffold has served as a basis for developing compounds with antimicrobial properties. researchgate.net Derivatives such as 2-aryl-4H-1,3-benzoxazin-4-ones have been tested against both gram-positive and gram-negative bacteria. researchgate.net In a specific study, novel 4H-3,1-benzoxazinones incorporating a chalcone (B49325) moiety were synthesized and evaluated for their antibacterial effects. raco.cat These compounds displayed mild to moderate activity against the bacterial strains tested. raco.cat

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy (Infrared)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 2-amino-4H-3,1-benzoxazin-4-one and its derivatives exhibits characteristic absorption bands that correspond to specific vibrational modes of the molecule.

For N-substituted 2-amino-4H-3,1-benzoxazin-4-ones, the IR spectra show distinctive peaks. For example, in N-(2,6-diethylphenyl)-2-amino-4H-3,1-benzoxazin-4-one, characteristic bands are observed at 3000, 1780, and 1670 cm⁻¹. clockss.org In a related derivative, the IR spectrum displayed maxima at 2260 and 1745 cm⁻¹. google.comgoogleapis.com Another study on this compound derivatives reported IR peaks at 3300, 3350, 1675, 1625, and 1540 cm⁻¹. googleapis.com

The following table summarizes the observed IR absorption bands for derivatives of this compound from various research findings.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3350, 3300 | googleapis.com |

| C-H (aromatic) | Stretching | 3000 | clockss.org |

| C=O (lactone) | Stretching | 1780, 1745, 1720 | clockss.orggoogle.comgoogleapis.com |

| C=N | Stretching | 1675, 1670 | clockss.orggoogleapis.com |

| C=C (aromatic) | Stretching | 1625, 1590, 1540 | googleapis.com |

| Isocyanate (-N=C=O) | Stretching | 2260 | google.comgoogleapis.com |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide valuable data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The ¹H NMR spectrum of this compound derivatives reveals distinct signals for the aromatic protons and any substituents on the amino group or the benzoxazine (B1645224) ring. For instance, in one derivative, the aromatic protons (ArH) appear as multiplets in the range of δ 7.0-7.5 and as doublets of doublets at δ 8.0 and 8.5 ppm. google.comgoogleapis.com In another example, N-(2,6-diethylphenyl)-2-amino-4H-3,1-benzoxazin-4-one, the spectrum shows signals for the aromatic protons as well as for the ethyl substituents. clockss.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a derivative, methyl-6-(N³-)quinazolinedionyl-6-deoxy-α-D-galactopyranoside, which shares a related core structure, the carbonyl carbons (C=O) of the quinazolinedione ring resonate at δ 150.4 and 162.2 ppm. mdpi.com The aromatic carbons of the phenyl ring appear between δ 113.7 and 139.4 ppm. mdpi.com

The interactive table below presents a compilation of ¹H and ¹³C NMR data for various derivatives of this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 8.5, 8.0 | dd | ArH | google.comgoogleapis.com |

| ¹H | 7.5, 7.0 | m | ArH | google.comgoogleapis.com |

| ¹H | 5.3 | broad d | CONHCH | googleapis.com |

| ¹³C | 162.2, 150.4 | - | C=O | mdpi.com |

| ¹³C | 139.4, 135.0, 127.4, 122.4, 115.1, 113.7 | - | Aromatic C | mdpi.com |

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. It can also provide information about the structure through fragmentation patterns. For a derivative of this compound, a mass spectrum obtained by LCMS showed a molecular ion peak (MH+) at m/z 496. google.com In another study, ESI-TOF-MS analysis of a related quinazolinedione derivative showed [M+1]⁺ and [M+Na]⁺ ions at m/z 339.1 and 361.0, respectively. mdpi.com The fragmentation of the quinazoline (B50416) ring, a related heterocyclic system, often involves the loss of hydrogen cyanide molecules. thieme-connect.de

The following table displays mass spectrometry data for derivatives of this compound.

| Ionization Method | m/z | Assignment | Reference |

|---|---|---|---|

| LCMS (positive ion) | 496 | [MH]⁺ | google.com |

| ESI-TOF-MS | 339.1 | [M+1]⁺ | mdpi.comresearchgate.net |

| ESI-TOF-MS | 361.0 | [M+Na]⁺ | mdpi.comresearchgate.net |

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV spectra of 2-substituted-4H-3,1-benzoxazin-4-ones have been recorded to study their electronic properties. researchgate.net For a series of related 2,5-disubstituted-1,4-benzoquinones, the UV-Vis spectra were studied in various solvents, revealing a blue shift of the charge transfer band with increasing solvent polarity. pjsir.org

Elemental Analysis

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. For N-(2,6-diethylphenyl)-2-amino-4H-3,1-benzoxazin-4-one, the calculated elemental composition was C, 73.45%; H, 6.16%; N, 9.52%. The found values were C, 73.15%; H, 6.15%; N, 9.37%, which are in close agreement with the calculated values. clockss.org This technique has also been used to confirm the purity of other synthesized 2-aryl-4H-3,1-benzoxazin-4-ones. researchgate.net

The table below presents the elemental analysis data for a derivative of this compound.

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| C | 73.45 | 73.15 | clockss.org |

| H | 6.16 | 6.15 | clockss.org |

| N | 9.52 | 9.37 | clockss.org |

Thermal Analysis (Thermogravimetric Analysis for Complexes)

Thermogravimetric analysis (TGA) is employed to study the thermal stability of compounds and their complexes. While specific TGA data for this compound itself is not detailed in the provided context, the thermal decomposition of related metal complexes of toluenedithiolates has been investigated using this method. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 2 Amino 4h 3,1 Benzoxazin 4 One

Molecular Docking and Ligand-Receptor Interactions

Molecular docking studies have been instrumental in understanding how derivatives of the 2-amino-4H-3,1-benzoxazin-4-one scaffold interact with various enzyme active sites. These computational simulations predict the preferred orientation of a ligand when bound to a receptor, revealing key interactions that stabilize the complex.

Research on substituted 4H-3,1-benzoxazin-4-one derivatives as inhibitors of Cathepsin G, a serine protease implicated in inflammatory diseases, has utilized molecular modeling to elucidate binding modes. nih.gov These studies indicate that the 4H-3,1-benzoxazin-4-one moiety itself fits into the S1 subsite of the enzyme. nih.gov The orientation within this subsite, however, is highly dependent on the substitution at the 2-position. For instance, in one inhibitor, the C4-ketone group is predicted to form a hydrogen bond with Serine 181. nih.gov In contrast, for a more potent inhibitor featuring a furan (B31954) ring at the 2-position, the N1-group of the benzoxazinone (B8607429) ring appears to form a hydrogen bond with Histidine 44, while the C4-ketone group interacts with Serine 200. nih.gov This highlights how subtle changes to the substituent can significantly alter the binding orientation and interactions.

In another study, computer-aided approaches were used to identify 2-styryl substituted benzoxazinones as novel inhibitors for the rhomboid protease GlpG from E. coli. researchgate.net Docking studies predicted that these compounds would act as inhibitors. Subsequent mass spectrometry analysis confirmed a covalent modification of the catalytic Serine 201 residue, consistent with the predicted mechanism involving the formation of an acyl-enzyme intermediate. researchgate.net

| Enzyme Target | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Cathepsin G | Ser181, His44, Ser200 | Hydrogen Bonding | nih.gov |

| Rhomboid Protease (GlpG) | Ser201 | Covalent Modification (Acyl-enzyme intermediate) | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for understanding which molecular features are crucial for their effects.

QSAR models have been developed to predict the ecotoxicity of benzoxazinone derivatives and their transformation products on Daphnia magna. nih.gov These models, which were trained using data from synthetic pesticides, demonstrated good internal predictive ability (cross-validated R² > 0.6) and were successfully used to predict the toxicity of the naturally occurring benzoxazinone compounds. nih.gov

In the context of anticancer research, structure-activity relationship (SAR) studies have been performed on 2-aryl-4H-3,1-benzoxazin-4-ones. nih.gov These studies identified that specific derivatives, such as a nitrobenzoxazin-4-one, exhibited significant cytotoxicity against P388 leukemia cells and acted as inhibitors of porcine pancreatic elastase. nih.gov Similarly, extensive SAR studies on 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of the complement enzyme C1r revealed important structural requirements for activity. nih.govbohrium.com It was found that ortho-substitution on the anilino ring at the 2-position led to good activity. bohrium.com Furthermore, substitutions on the benzoxazinone ring itself, particularly at the 7-position with chloro or methyl groups, resulted in compounds with improved potency and selectivity for C1r over other proteases like trypsin. nih.govbohrium.com

| Activity Studied | Key Findings | Model/Study Type | Reference |

|---|---|---|---|

| Ecotoxicity (Daphnia magna) | Models showed good internal predictive ability (R(cv)² > 0.6). Degradation metabolites exhibited significant ecotoxicity. | QSAR | nih.gov |

| Cytotoxicity (P388 cells) | Nitro-substituted derivatives showed good cytotoxicity (ID50 ≈ 8.9 µM). | SAR | nih.gov |

| C1r Inhibition | Ortho-substitution on the 2-anilino group and methyl or chloro substitution at position 7 of the benzoxazinone ring improved potency and selectivity. | SAR | nih.govbohrium.com |

Theoretical Mechanistic Investigations

Theoretical studies have provided detailed mechanistic insights into the synthesis of the 4H-3,1-benzoxazin-4-one core. These investigations clarify reaction pathways, identify key intermediates, and explain the role of catalysts and reagents.

One well-established mechanism for the formation of 2-aryl-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with two equivalents of an aroyl chloride. uomosul.edu.iq The process begins with the acylation of the amino group, followed by the reaction of a second acid chloride molecule with the carboxylic group to form a mixed anhydride (B1165640). Subsequent intramolecular cyclization and loss of an acid molecule yield the final benzoxazinone product. uomosul.edu.iq

More complex, transition-metal-catalyzed syntheses have also been investigated. In a Palladium-catalyzed synthesis, mechanistic studies showed that the initial step is the interaction of anthranilic acid with the active Pd species to form a palladium complex. nih.gov This is followed by migratory coordination of an isocyanide, reductive elimination, and isomerization to give the product. nih.gov

Other theoretical mechanistic investigations have explored transition-metal-free cyclization reactions. For example, the use of N-iodosuccinimide (NIS) can mediate the α-functionalization of the sp³ C-H bond of N-alkyl-N-aryl anthranilic acids, leading to an imine intermediate which then undergoes intramolecular annulation to form the benzoxazinone ring. nih.gov Additionally, preliminary studies into a FeBr₃-mediated bromination/cyclization of olefinic amides suggest the involvement of a free radical pathway in the formation of the benzoxazine (B1645224) ring. organic-chemistry.org

| Reaction Type | Proposed Mechanism/Pathway | Key Intermediates | Reference |

|---|---|---|---|

| Acylation/Cyclization | Acylation of amino group, formation of mixed anhydride, intramolecular cyclization. | Mixed anhydride | uomosul.edu.iq |

| Palladium-catalyzed Synthesis | Formation of Pd complex, migratory coordination, reductive elimination, isomerization. | Palladium complex (14) | nih.gov |

| NIS-mediated Cyclization | Electrophilic iodination, formation of imine, intramolecular annulation. | Imine (33) | nih.gov |

| FeBr₃-mediated Cyclization | Free radical pathway. | Not specified | organic-chemistry.org |

Applications of 2 Amino 4h 3,1 Benzoxazin 4 One in Materials Science

Polymer and Resin Development

The bifunctional nature of 2-amino-4H-3,1-benzoxazin-4-one, possessing both a reactive heterocyclic ring and an amino group, makes it a candidate monomer for the synthesis of various polymers. The amino group can readily participate in polymerization reactions, such as polycondensation and polyaddition, to form polyamide, polyurea, or polyimide chains. The benzoxazinone (B8607429) moiety can be incorporated into the polymer backbone or as a pendant group, influencing the final properties of the material.

The ring-opening polymerization of the benzoxazinone ring itself presents another avenue for polymer synthesis. Under specific conditions, the oxazinone ring can be opened to create new polymeric structures with unique functionalities. This approach allows for the introduction of the benzoxazinone's structural features directly into the main chain of the polymer, which can impart desirable thermal and mechanical properties. Although detailed studies on the polymerization of this compound are still developing, the broader class of benzoxazinones has been explored for creating functional polymers.

Enhancement of Material Properties

The incorporation of this compound into existing polymer matrices can lead to a significant enhancement of their intrinsic properties. When used as an additive or comonomer, the rigid, aromatic structure of the benzoxazinone ring can improve the thermal stability and mechanical strength of the resulting material. The presence of the amino group can also promote adhesion between the polymer and other components in a composite material, acting as a coupling agent.

Furthermore, the heterocyclic structure is known to possess inherent flame-retardant properties. The nitrogen and oxygen atoms within the ring can contribute to the formation of a stable char layer upon combustion, which acts as a barrier to heat and mass transfer, thereby reducing the flammability of the material. This makes this compound a potential candidate for developing fire-resistant polymers and coatings.

Textile Coating Applications

In the realm of textile finishing, derivatives of this compound have shown promise as specialized coatings. The reactivity of the molecule allows it to be chemically bonded to the surface of textile fibers, leading to durable finishes. For instance, related benzoxazine (B1645224) compounds have been utilized in the synthesis of dyes for synthetic fibers like nylon and polyester.

The application of coatings derived from or containing this compound could impart various functionalities to textiles. These include enhanced dyeability, improved color fastness, and the introduction of antimicrobial properties, owing to the biological activity associated with the benzoxazinone core. The ability of the compound to form strong interactions with fiber surfaces can lead to coatings with excellent wash and wear resistance. Research in this specific application for this compound is still in its early stages, but the foundational chemistry suggests a promising future.

Future Research Trajectories and Emerging Applications of 2 Amino 4h 3,1 Benzoxazin 4 One

Development of Next-Generation Therapeutic Agents

The inherent biological activity of the benzoxazinone (B8607429) core serves as a foundation for developing novel therapeutic agents targeting a range of diseases. uomosul.edu.iqresearchgate.net Future efforts are concentrated on leveraging this scaffold to design potent and selective inhibitors for specific enzymes implicated in pathological conditions.

A primary area of investigation is the development of serine protease inhibitors. Derivatives of 2-amino-4H-3,1-benzoxazin-4-one have been synthesized and assessed as inhibitors of the complement enzyme C1r, a protease involved in the classical complement pathway. nih.govbohrium.com Since the activation of this pathway by beta-amyloid may contribute to the neuropathology of Alzheimer's disease, C1r inhibitors are a promising therapeutic target. nih.govbohrium.com Research has identified compounds such as 7-chloro-2-[(2-iodophenyl)-amino]benz[d] raco.catresearchgate.netoxazin-4-one and 7-methyl-2-[(2-iodophenyl)amino]benz[d] raco.catresearchgate.netoxazin-4-one, which exhibit enhanced potency compared to reference compounds. nih.gov

Another critical target is Cathepsin G (CatG), a serine protease involved in various inflammatory diseases like rheumatoid arthritis and cystic fibrosis. nih.gov A library of substituted 4H-3,1-benzoxazin-4-one derivatives has been screened, identifying several molecules with significant CatG inhibitory potential. nih.gov One particular inhibitor, featuring a furan-2-yl substituent at the 2-position, was identified as the most potent and selective lead compound. nih.gov Future work will focus on modifying this lead molecule by introducing different substituents on both the benzoxazinone and furan (B31954) rings to further improve potency and selectivity. nih.gov

Similarly, 2-sec-amino-4H-3,1-benzoxazin-4-ones have been evaluated as potent acyl-enzyme inhibitors of human chymase, another protease implicated in cardiovascular and inflammatory conditions. researchgate.net The introduction of an aromatic group in the 2-substituent was found to be crucial for strong inhibition of chymase and Cathepsin G. researchgate.net Compounds like 2-(N-benzyl-N-methylamino)-6-methyl-4H-3,1-benzoxazin-4-one have demonstrated low nanomolar inhibitory constants (Ki) and form stable complexes with the target enzyme. researchgate.net

The broad-spectrum biological activity of benzoxazinone derivatives, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, continues to inspire new drug discovery campaigns. uomosul.edu.iqresearchgate.net

Table 1: Therapeutic Targets and Lead Compounds

| Lead Compound/Derivative | Target Enzyme | Associated Disease(s) | Key Findings | Citations |

|---|---|---|---|---|

| 7-chloro-2-[(2-iodophenyl)-amino]benz[d] raco.catresearchgate.netoxazin-4-one | C1r serine protease | Alzheimer's Disease | Improved potency and selectivity for C1r over trypsin. | nih.gov |

| 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one | Cathepsin G | Inflammatory Diseases | Identified as a potent and selective lead molecule for further development. | nih.gov |

Exploration of Novel Synthetic Pathways

The advancement of this compound applications is intrinsically linked to the discovery of new and efficient synthetic methodologies. While traditional methods often involve the cyclization of N-acyl anthranilic acids, contemporary research focuses on innovative strategies that offer improved yields, operational simplicity, and access to greater molecular diversity. uomosul.edu.iqnih.gov

Modern synthetic approaches include:

Mechanochemical Synthesis : A green chemistry approach using 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine (B44618) has been developed for the synthesis of substituted 2-aminobenzoxazin-4-ones. This method is notable for its use of minimal solvent and inexpensive reagents. researchgate.net

Transition-Metal Catalysis : Palladium-catalyzed intramolecular C-H activation of N-alkyl-N-arylanthranilic acids provides a controllable route to 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. nih.gov

Cross-Dehydrogenative Coupling (CDC) : Transition-metal-free CDC strategies have been employed for direct C-O bond formation. One such method uses N-iodosuccinimide to mediate the α-functionalization of the sp³ C-H bond in N-alkyl-N-aryl anthranilic acids, leading to cyclization. nih.govmdpi.com Another approach utilizes a PhI(OAc)₂/NaN₃ oxidative system. nih.gov

Ring Expansion Reactions : A novel one-pot method has been discovered for the synthesis of 2-amino-substituted 4H-benzo[e] raco.catresearchgate.netoxazin-4-ones starting from 2,2-diazidobenzofuran-3(2H)-ones. colab.ws

Multi-Component Reactions : The principles of one-pot, multi-component reactions are being explored to rapidly assemble complex molecules, a strategy that could be adapted for the synthesis of novel benzoxazinone derivatives. researchgate.net

These emerging synthetic routes are crucial for unlocking new possibilities in the creation of novel biologically active compounds and functional materials. nih.govresearchgate.net

Table 2: Summary of Novel Synthetic Methodologies

| Synthetic Method | Key Reagents/Conditions | Starting Materials | Advantages | Citations |

|---|---|---|---|---|

| Mechanochemical Synthesis | 2,4,6-trichloro-1,3,5-triazine, Triphenylphosphine | Substituted anthranilic acids | Minimal solvent, inexpensive reagents, good to excellent yields. | researchgate.net |

| Pd-catalyzed C-H Activation | Pd catalyst, Ag₂O oxidant | N-alkyl-N-arylanthranilic acids | Controllable, selective C-H functionalization. | nih.gov |

| Cross-Dehydrogenative Coupling | N-iodosuccinimide (NIS) or PhI(OAc)₂/NaN₃ | N-alkyl-N-aryl anthranilic acids | Transition-metal-free, direct C-O bond formation. | nih.gov |

Advanced Functional Material Design

Beyond pharmaceuticals, the this compound scaffold is a promising candidate for the design of advanced functional materials. nih.gov The structural rigidity, synthetic tractability, and unique electronic properties of the benzoxazinone core make it an attractive building block for applications in materials science. nih.govresearchgate.net Future research trajectories in this area are aimed at harnessing these properties to create materials with tailored optical, electronic, or responsive characteristics. The development of novel synthetic pathways is expected to directly contribute to the creation of these new materials. researchgate.net

Integration with Agrochemical Research

The application of 1,3-benzoxazin-4-one derivatives extends into the field of agrochemicals. nih.gov The documented antibacterial and antifungal activities of this class of compounds suggest their potential use as active ingredients in crop protection products. uomosul.edu.iqresearchgate.net Future research will likely focus on the synthesis and screening of this compound libraries to identify candidates with potent and selective activity against plant pathogens. The goal is to develop new fungicides or bactericides that are effective and environmentally benign, addressing the ongoing need for novel solutions in agriculture.

Interdisciplinary Approaches in Drug Discovery and Chemical Biology

The future of research on this compound will increasingly rely on interdisciplinary collaboration. The integration of synthetic organic chemistry with computational modeling, biochemistry, and molecular biology is essential for accelerating the discovery process.

A prime example is the use of in silico methods, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) analyses, to predict the therapeutic potential of newly synthesized compounds. nih.gov This computational screening allows researchers to prioritize molecules with the highest probability of success for further experimental testing, saving time and resources. nih.gov This approach, combining "click chemistry" synthesis with computational evaluation, has been used to identify potential antidiabetic agents based on a related raco.catnih.gov-benzoxazin-3-one scaffold. nih.gov

Furthermore, the detailed investigation of structure-activity relationships (SAR) is a classic interdisciplinary effort. nih.govnih.gov It combines the precise molecular architecture created by synthetic chemists with the functional data from biochemical assays (e.g., enzyme inhibition kinetics) to build a comprehensive understanding of how specific structural features influence biological activity. nih.govnih.gov This knowledge is critical for the rational design of next-generation molecules with improved efficacy and selectivity. nih.gov

Q & A

How can mechanochemical synthesis be optimized for preparing 2-amino-4H-3,1-benzoxazin-4-one derivatives, and what factors influence reaction efficiency?

Methodological Answer:

Mechanochemical synthesis offers a solvent-free route for synthesizing substituted benzoxazinones. Key optimization factors include:

- Reagent stoichiometry : Use equimolar ratios of anthranilic acid and tetrachlorophthalic anhydride in n-butanol under reflux (5 hours yields 78% product) .

- Grinding time and intensity : In mechanochemical protocols, extended grinding (e.g., 30–60 minutes) improves molecular contact, as seen in reactions mediated by 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine .

- Workup procedures : Recrystallization in ethanol enhances purity, as evidenced by sharp melting points (e.g., 274°C) and consistent elemental analysis (±0.2% deviation) .

What advanced techniques are recommended for characterizing substituent effects on the bioactivity of this compound derivatives?

Methodological Answer:

To evaluate substituent impacts on enzyme inhibition (e.g., serine proteases):

- Enzyme kinetics : Measure IC₅₀ values using fluorogenic substrates for proteases like human leukocyte elastase (HLE). For example, 7-substituted analogs show IC₅₀ values in the nanomolar range .

- Structural analysis : Combine X-ray crystallography (as in for 2-phenyl derivatives) with DFT calculations to correlate electronic effects of substituents (e.g., electron-withdrawing groups at C-2 enhance acyl-enzyme stability) .

- Competitive binding assays : Use isothermal titration calorimetry (ITC) to quantify binding affinities and identify steric clashes in polychloroaryl-substituted derivatives .

How can researchers resolve contradictions in reported biological activities of benzoxazinone analogs across studies?

Methodological Answer:

Discrepancies in bioactivity data (e.g., varying IC₅₀ values for HLE inhibition) require:

- Reproducibility checks : Standardize assay conditions (pH, temperature, substrate concentration) and validate enzyme sources .

- Structural validation : Confirm compound purity via ¹H NMR (e.g., δ 7.5–8.1 ppm for aromatic protons) and HRMS .

- Meta-analysis : Compare substituent patterns across studies; for example, 2-amino derivatives exhibit stronger inhibition than alkyl-substituted analogs due to enhanced hydrogen bonding .

What experimental design principles are critical for studying the reactivity of this compound with nucleophiles?

Methodological Answer:

Designing nucleophilic substitution experiments involves:

- Nucleophile selection : Use hydrazine hydrate for hydrazide formation (e.g., 2-[4H-3,1-benzoxazin-4-one-2-yl]-tetrachlorobenzoic acid hydrazide, synthesized in ethanol at 80°C) .

- Reaction monitoring : Track progress via TLC (Rf values) and IR spectroscopy (C=O stretch at 1688–1730 cm⁻¹ for lactam ring opening) .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions with amines .

How can computational modeling enhance the development of novel this compound derivatives?

Methodological Answer:

Integrate computational tools with experimental

- Molecular docking : Predict binding modes to protease active sites (e.g., HSV-1 protease) using AutoDock Vina and PDB structures .

- QSAR modeling : Correlate substituent Hammett σ values with bioactivity to prioritize synthetic targets (e.g., electron-deficient aryl groups improve inhibition) .

- ADMET profiling : Use SwissADME to estimate solubility and metabolic stability, reducing late-stage attrition .

What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Assess stability through:

- pH-dependent degradation studies : Incubate compounds in buffered solutions (pH 2–12) and monitor decomposition via HPLC (e.g., retention time shifts indicate lactam ring hydrolysis) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >250°C for crystalline derivatives) .

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and quantify degradation products using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.